molecular formula C16H32N2O6 B1667353 Boc-NH-PEG2-NH-Boc CAS No. 475591-59-4

Boc-NH-PEG2-NH-Boc

Cat. No.: B1667353
CAS No.: 475591-59-4
M. Wt: 348.43 g/mol
InChI Key: IBOKAWABMPUDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-NH-PEG2-NH-Boc, also known as tert-butoxycarbonyl-amino-polyethylene glycol-amino-tert-butoxycarbonyl, is a linear heterobifunctional polyethylene glycol derivative. This compound contains two tert-butoxycarbonyl-protected amine groups at each end of a polyethylene glycol chain. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis to protect amine functionalities from unwanted reactions.

Mechanism of Action

Target of Action

Boc-NH-PEG2-NH-Boc is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The this compound linker connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein, forming a ternary complex . This leads to ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using this system, this compound can selectively degrade target proteins .

Pharmacokinetics

It’s known that the hydrophilic peg linker in the compound increases its water solubility , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the Boc groups . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-NH-PEG2-NH-Boc typically involves the following steps:

    Polyethylene Glycol Activation: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form polyethylene glycol-tosylate or polyethylene glycol-mesylate.

    Amination: The activated polyethylene glycol is then reacted with an amine, such as ammonia or an alkylamine, to introduce amine functionalities at both ends of the polyethylene glycol chain.

    Protection of Amines: The resulting diamine polyethylene glycol is then reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to protect the amine groups, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride or mesyl chloride.

    Continuous Amination: The activated polyethylene glycol is continuously reacted with ammonia or an alkylamine in a flow reactor.

    Large-Scale Protection: The diamine polyethylene glycol is then reacted with tert-butoxycarbonyl anhydride in large reactors to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Boc-NH-PEG2-NH-Boc undergoes several types of chemical reactions, including:

    Deprotection: The tert-butoxycarbonyl groups can be removed under acidic conditions to yield free amine groups.

    Substitution: The free amine groups can react with carboxyl groups or activated esters to form amide bonds.

    Conjugation: The free amine groups can be conjugated to various biomolecules, such as proteins and peptides, through amide bond formation.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl groups under mild acidic conditions.

    Substitution: Carboxyl groups or activated esters such as N-hydroxysuccinimide (NHS) esters are used for amide bond formation.

    Conjugation: Various coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used for conjugation reactions.

Major Products Formed

    Deprotection: The major product formed is the free amine derivative of polyethylene glycol.

    Substitution: The major products are amide-linked polyethylene glycol derivatives.

    Conjugation: The major products are polyethylene glycol-conjugated biomolecules.

Scientific Research Applications

Boc-NH-PEG2-NH-Boc has a wide range of scientific research applications, including:

    Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of proteins and peptides to enhance their solubility, stability, and reduce immunogenicity.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.

Comparison with Similar Compounds

Boc-NH-PEG2-NH-Boc can be compared with other similar compounds, such as:

    Boc-NH-PEG4-NH2: This compound has a longer polyethylene glycol chain, providing greater flexibility and spacing in conjugation reactions.

    Boc-NH-PEG-NH2: This compound has a single tert-butoxycarbonyl-protected amine group, making it suitable for mono-functionalization.

    Fmoc-NH-PEG-NH2: This compound uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group, which can be removed under basic conditions.

Uniqueness

This compound is unique due to its balanced chain length and dual tert-butoxycarbonyl-protected amine groups, making it highly versatile for various chemical modifications and conjugation reactions.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O6/c1-15(2,3)23-13(19)17-7-9-21-11-12-22-10-8-18-14(20)24-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOKAWABMPUDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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